

Application Note: Laboratory-Scale Synthesis of High-Purity 1-Chloroethanol

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Compound of Interest

Compound Name: **1-Chloroethanol**

Cat. No.: **B3344066**

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Introduction

1-Chloroethanol is a valuable bifunctional organic compound, classified as a halohydrin, containing both a chlorine atom and a hydroxyl group. This structure makes it a versatile intermediate in advanced organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] It serves as a key building block for introducing the 2-hydroxyethyl group into various molecules.^[1] While several industrial methods for its synthesis exist, such as the reaction of ethylene oxide with hydrogen chloride or the chlorination of ethylene glycol, these can present challenges in terms of purity and handling of hazardous materials.^{[2][3]} This application note details a robust laboratory procedure for the synthesis of high-purity **1-chloroethanol** (>99%) via the ozone oxidation and subsequent reduction of 1,4-dichloro-2-butene.^[2] This method offers a straightforward route with high yields, fast reaction times, and simpler post-reaction work-up, aligning with principles of green chemistry.^{[1][2]}

Safety and Handling Precautions

1-Chloroethanol is a flammable and highly toxic liquid that is fatal if swallowed, inhaled, or in contact with skin.^[4] It can cause serious eye damage and is toxic to aquatic life. All manipulations must be performed in a well-ventilated chemical fume hood.^{[4][5]} Personal protective equipment (PPE), including splash goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.^{[4][5]} An eyewash station and safety shower must

be readily accessible.[5] Store **1-chloroethanol** in a cool, dry, well-ventilated, and segregated area away from heat, ignition sources, oxidizing agents, and alkalis.[5]

Experimental Protocol: Synthesis via Ozonolysis

This protocol is adapted from the method described in patent CN103641684B, which details the preparation of high-purity **1-chloroethanol**.[2] The process involves two main stages: the ozonolysis of 1,4-dichloro-2-butene and the subsequent reduction of the ozonide intermediate.

Materials and Equipment:

- Three-necked round-bottom flask
- Ozone generator
- Gas dispersion tube
- Magnetic stirrer and stir bar
- Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath)
- Dropping funnel
- Nitrogen gas inlet
- Distillation apparatus
- 1,4-dichloro-2-butene (starting material)
- Methanol (or ethanol, isopropanol) as the ozonization solvent[2]
- Sodium borohydride (NaBH_4) as the reducing agent[2]
- Nitrogen gas supply

Part 1: Ozonolysis of 1,4-dichloro-2-butene

- Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet. Place the flask in a

cooling bath.

- Charging the Reactor: Charge the flask with 1,4-dichloro-2-butene and the chosen ozonization solvent (e.g., methanol).[2]
- Reaction: Cool the stirred mixture to a temperature between -25 °C and 5 °C.[2] Begin bubbling ozone through the solution.
- Monitoring: Monitor the reaction's progress using gas chromatography (GC) until the starting material (1,4-dichloro-2-butene) is completely consumed.[2]
- Quenching: Once the reaction is complete, stop the ozone flow. Purge the reaction vessel with nitrogen gas to remove any residual ozone.[1][2]

Part 2: Reduction and Purification

- Preparation: In a separate flask, prepare a solution of the reducing agent (sodium borohydride) in methanol.
- Reduction: While maintaining the reaction mixture temperature at approximately -10 °C, add the sodium borohydride solution dropwise using a dropping funnel.[2] The reduction reaction temperature can range from -10 °C to 30 °C.[2]
- Stirring: After the addition is complete, continue to stir the mixture for an additional hour to ensure the reaction goes to completion.[2]
- Solvent Recovery: Allow the mixture to warm to room temperature. Recover the solvent under normal pressure using a rotary evaporator.[2]
- Purification: Purify the crude product by atmospheric distillation. Collect the fraction boiling at 128-129 °C to obtain pure **1-chloroethanol**.[2] The predicted boiling point is approximately 101.6 °C, however, experimental conditions can vary.[1][6]

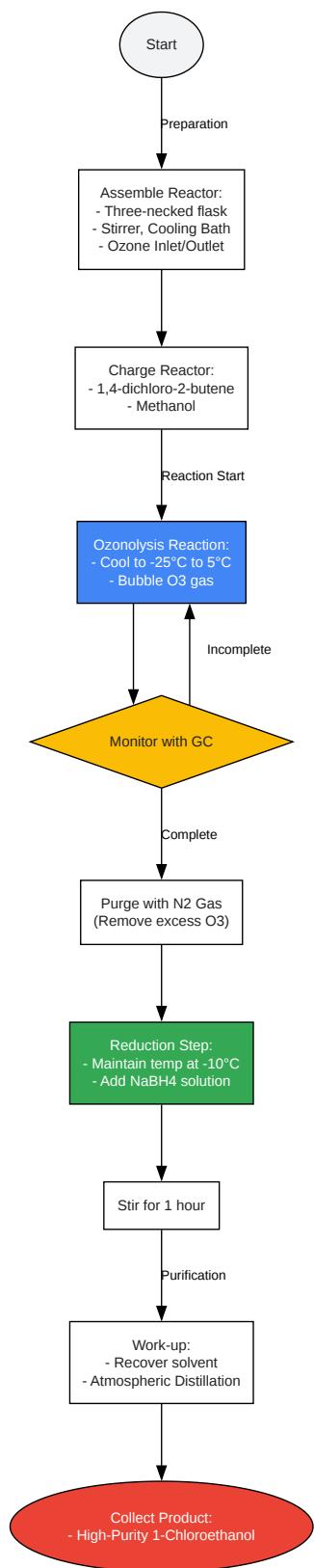
Data Presentation

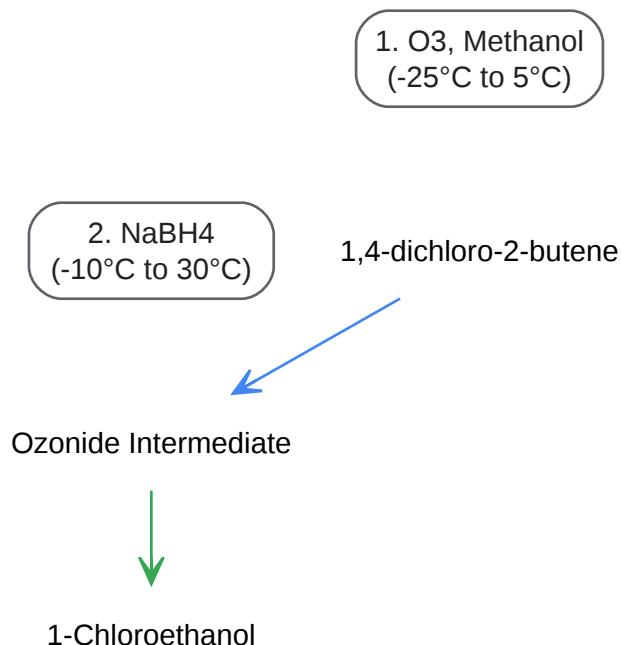
The following table summarizes the quantitative data for a representative synthesis based on the described protocol.[2]

Parameter	Value
Starting Material	1,4-dichloro-2-butene
Reducing Agent	Sodium Borohydride (NaBH ₄)
Molar Ratio (Reducing Agent / Starting Material)	0.9 - 1.5[2]
Ozonization Solvent	Methanol
Ozonization Temperature	-25 °C to 5 °C[2]
Reduction Temperature	-10 °C to 30 °C[2]
Final Product	1-Chloroethanol
Purity (by Gas Chromatography)	> 99%[2]
Yield	~84.5%[2]
Boiling Point (Collected Fraction)	128-129 °C[2]

Visualized Experimental Workflow and Reaction

The following diagrams illustrate the logical flow of the synthesis protocol and the chemical transformation involved.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **1-Chloroethanol**.



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Caption: Overall reaction scheme for **1-Chloroethanol** synthesis.

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- To cite this document: BenchChem. [Application Note: Laboratory-Scale Synthesis of High-Purity 1-Chloroethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3344066#experimental-setup-for-the-synthesis-of-1-chloroethanol-in-the-lab>

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